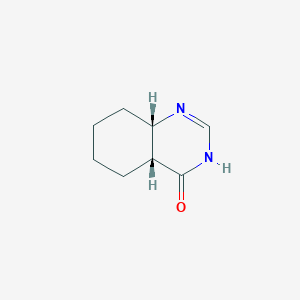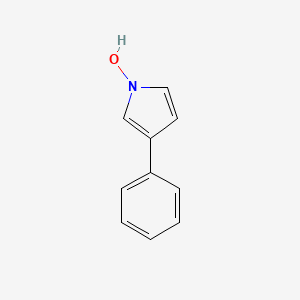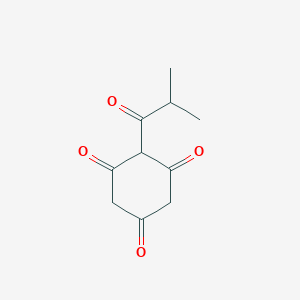![molecular formula C19H28N8O15P2 B14688771 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 29629-69-4](/img/structure/B14688771.png)
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant biological importance. It is a nucleotide, which is a building block of nucleic acids like DNA and RNA. Nucleotides play crucial roles in cellular processes, including energy transfer, signal transduction, and as precursors for nucleic acid synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups on the nucleoside, followed by selective phosphorylation at the 5’ position. Common reagents used in this process include phosphorus oxychloride (POCl3) and triethylamine. The reaction is usually carried out in an anhydrous solvent like pyridine under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of nucleotides involves large-scale chemical synthesis or biotechnological methods. Chemical synthesis is similar to laboratory methods but optimized for scale, using automated synthesizers and continuous flow reactors. Biotechnological methods involve the use of microbial fermentation, where genetically engineered microorganisms produce nucleotides through metabolic pathways. These methods are often more sustainable and cost-effective for large-scale production.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nucleoside analogs with different functional groups.
科学研究应用
The compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acid analogs and other complex organic molecules.
Biology: Essential for studying cellular processes, including DNA replication, transcription, and translation.
Medicine: Used in the development of antiviral and anticancer drugs. Nucleotide analogs are often used as therapeutic agents.
Industry: Employed in the production of diagnostic reagents and as additives in food and cosmetics.
作用机制
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Pathways Involved: It participates in metabolic pathways like the pentose phosphate pathway and nucleotide salvage pathways. The compound is incorporated into nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Guanosine Monophosphate (GMP): A nucleotide involved in signal transduction.
Uniqueness
The compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its ability to form hydrogen bonds and interact with enzymes makes it a versatile molecule in both research and therapeutic applications.
属性
CAS 编号 |
29629-69-4 |
|---|---|
分子式 |
C19H28N8O15P2 |
分子量 |
670.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
InChI 键 |
XTHKBRFWMBUWFM-ZLOOHWKQSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
相关CAS编号 |
26182-06-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


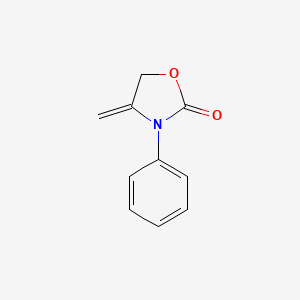
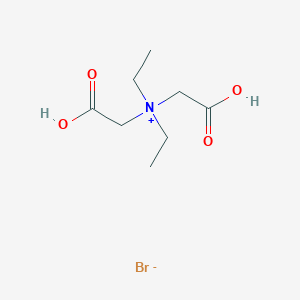
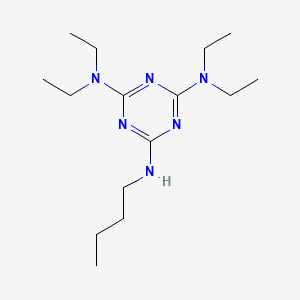
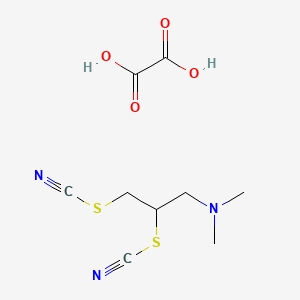
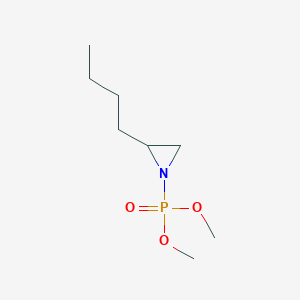

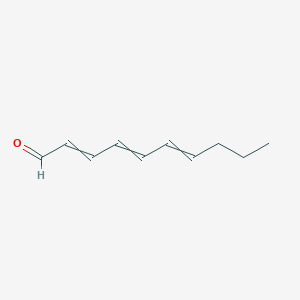

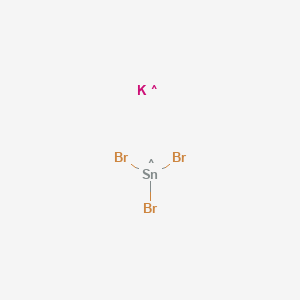
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

